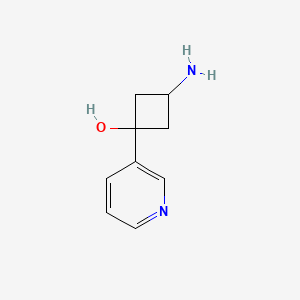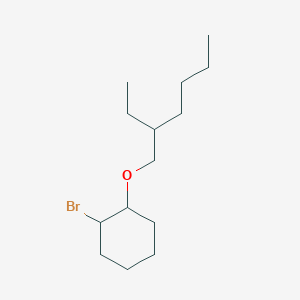
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane is an organic compound with the molecular formula C14H27BrO It is a brominated cyclohexane derivative where a bromine atom is attached to the cyclohexane ring, and an ethylhexyl group is connected via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by etherification. The general synthetic route involves:
Bromination: Cyclohexane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromocyclohexane.
Etherification: The 1-bromocyclohexane is then reacted with 2-ethylhexanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-((2-ethylhexyl)oxy)cyclohexanol or 2-((2-ethylhexyl)oxy)cyclohexanenitrile.
Elimination: Formation of 2-((2-ethylhexyl)oxy)cyclohexene.
Oxidation: Formation of 2-((2-ethylhexyl)oxy)cyclohexanone.
Reduction: Formation of 2-((2-ethylhexyl)oxy)cyclohexane.
Applications De Recherche Scientifique
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution or elimination. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be compared with other brominated cyclohexane derivatives such as:
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of an ethylhexyl group.
1-Bromo-2-(2-methoxyethoxy)cyclohexane: Contains a methoxyethoxy group instead of an ethylhexyl group.
1-Bromocyclohexane: Lacks the ether linkage and alkyl group.
The uniqueness of this compound lies in its specific ether linkage and the presence of the bulky ethylhexyl group, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C14H27BrO |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
1-bromo-2-(2-ethylhexoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h12-14H,3-11H2,1-2H3 |
Clé InChI |
MATJFHBYRWNYMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)
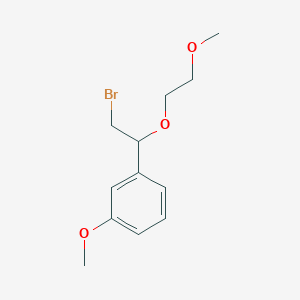

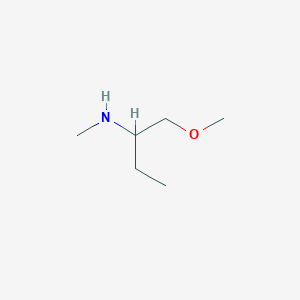
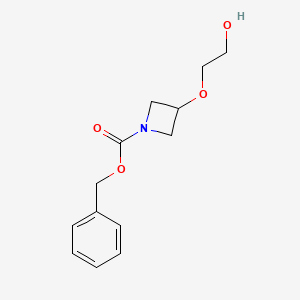
amino}acetate](/img/structure/B13484070.png)
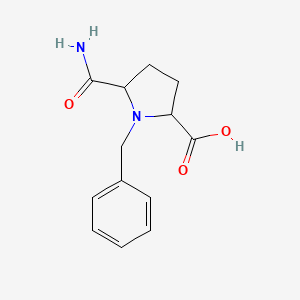
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
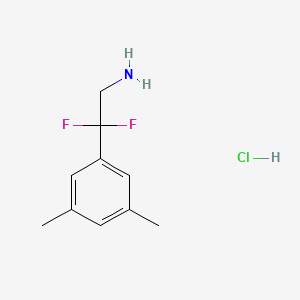
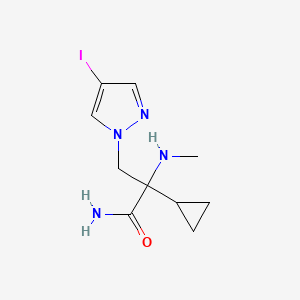
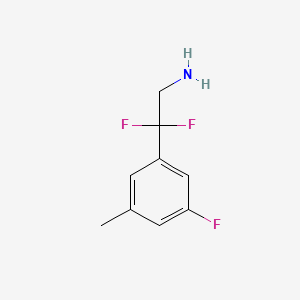
![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)

